![molecular formula C16H9Cl2N3O B2936551 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-51-6](/img/no-structure.png)

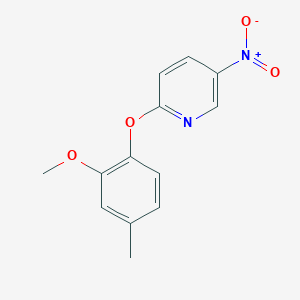

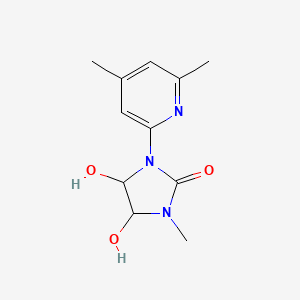

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

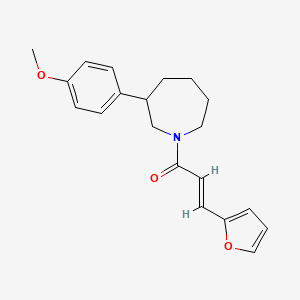

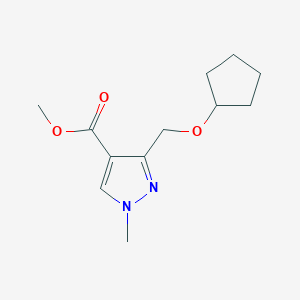

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile, also known as BIPN or BIPN-142, is a small molecule inhibitor that has been developed for the treatment of various diseases. This molecule has gained significant attention due to its potential therapeutic applications and its ability to target specific biological pathways.

科学的研究の応用

Anticancer Drug Development

This compound has been studied for its potential as an anticancer drug. A Pd (II) complex using this compound as a ligand has shown tumor inhibitory activity and is suggested to have potential applications as a potent anticancer drug in the future .

Synthesis Methods

A general, inexpensive, and versatile method for the synthesis of this compound has been designed. This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

作用機序

Target of Action

Compounds with similar structures have been used in the synthesis of metal-organic frameworks (mofs) and have shown potential in proton conduction research .

Mode of Action

It can be inferred that the compound might interact with its targets through the formation of c-n bonds .

Biochemical Pathways

Based on the structure of the compound, it might be involved in the formation of c-n bonds .

Result of Action

Compounds with similar structures have shown potential in proton conduction research .

Action Environment

It can be inferred that the presence or absence of certain substances (like sulfur) might affect the synthesis and properties of the compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile with 2,5-dichlorobenzoyl chloride followed by cyclization and oxidation.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile", "2,5-dichlorobenzoyl chloride", "Sodium hydride", "Acetone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile (1.0 g, 6.2 mmol) in dry acetone (20 mL) and add sodium hydride (0.25 g, 10.4 mmol) slowly with stirring under nitrogen atmosphere.", "Step 2: Add 2,5-dichlorobenzoyl chloride (1.5 g, 6.2 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add methanol (20 mL) to the reaction mixture and stir for 30 minutes.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until pH 1 is reached.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol (10 mL) and add sodium hydroxide (1 M) dropwise until pH 9 is reached.", "Step 8: Add sodium bicarbonate (1 M) dropwise to the reaction mixture until pH 7 is reached.", "Step 9: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 11: Purify the product by column chromatography using ethyl acetate/hexane (1:1) as eluent.", "Step 12: Cyclize the product by heating it in a mixture of acetic acid and acetic anhydride.", "Step 13: Oxidize the product with hydrogen peroxide in acetic acid to obtain the final product." ] } | |

CAS番号 |

476282-51-6 |

分子式 |

C16H9Cl2N3O |

分子量 |

330.17 |

IUPAC名 |

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C16H9Cl2N3O/c17-9-5-6-12(18)10(7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11- |

InChIキー |

HIKUNCGMGMDKHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

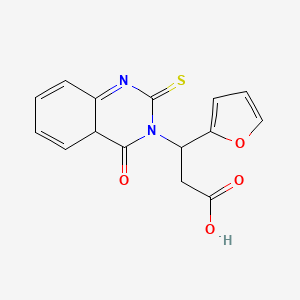

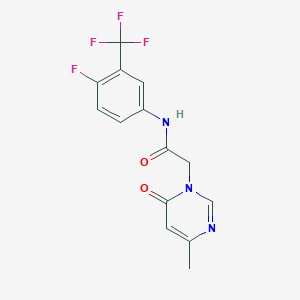

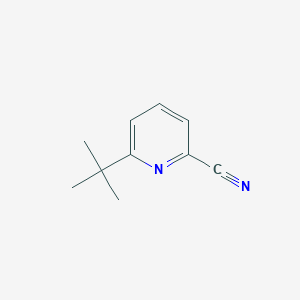

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)